Enhanced Lipophilicity Over Free Acid
The methyl ester derivative demonstrates substantially enhanced calculated lipophilicity compared to its free carboxylic acid counterpart. The target compound has a computed LogP value of 1.63 , while 2-aminoindane-2-carboxylic acid (the free acid, CAS 27473-62-7) has a computed LogP of 1.27 [1]. This 0.36 log unit increase corresponds to an approximately 2.3-fold higher theoretical partition coefficient, indicating improved passive membrane permeability and potential for blood-brain barrier penetration when the ester functions as a prodrug of the free acid [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 |
| Comparator Or Baseline | 2-Aminoindane-2-carboxylic acid (free acid, CAS 27473-62-7): LogP = 1.27 |
| Quantified Difference | ΔLogP = +0.36 (~2.3-fold higher partition coefficient) |
| Conditions | Calculated partition coefficient (octanol-water) using fragment-based prediction methods (Chemsrc / Ambinter data). |
Why This Matters
For medicinal chemists designing CNS-penetrant prodrugs or seeking to improve cellular uptake of a constrained amino acid pharmacophore, the methyl ester offers a quantifiable advantage in lipophilicity that directly translates to better passive diffusion compared to the free acid.
- [1] Ambinter. 2-Aminoindane-2-carboxylic acid. CAS 27473-62-7. LogP 1.2676. https://www.ambinter.com (accessed April 2026). View Source
- [2] Kerns EH, Di L. Drug-like Properties: Concepts, Structure Design and Methods. 2nd ed. Academic Press; 2016. Chapter 7, Lipophilicity. View Source
